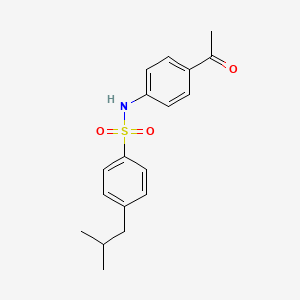![molecular formula C17H18ClNO4 B5639849 3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)
3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5-dioxaspiro[5.5]undecane derivatives involves various chemical strategies that allow for the introduction of different functional groups, contributing to the compound's versatility. For instance, Zeng et al. (2013) detailed the synthesis and characterization of dioxaspiro[5.5]undecane derivatives through X-ray single-crystal diffraction, IR, and UV-Vis, highlighting the compound's structural diversity (Zeng, Li, & Guo, 2013). Moreover, Rao et al. (2016) described the use of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate for synthesizing N-protected amino acid esters, indicating the compound's utility in peptide synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
Molecular Structure Analysis
The molecular structure of 1,5-dioxaspiro[5.5]undecane derivatives reveals a complex network of intermolecular interactions, including C–H···O and π···π stacking, which play a crucial role in the stabilization of the crystal structure. These interactions were thoroughly investigated through X-ray crystallography, as demonstrated in the work by Zeng et al. (2013) and Zeng, Wu-Lan, Meng, Qin-Guo, Guo, Huan-Mei, Zhang, Lei, & Jian, Fang-fang (2010), providing insight into the compound's geometric configuration (Zeng et al., 2013); (Zeng, Wu-Lan et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 1,5-dioxaspiro[5.5]undecane derivatives involves various transformations, including oxidation and reduction reactions. Abou-Elenien et al. (1991) explored the redox behavior of 1,4-diazaspiro[5.5]undecane derivatives, revealing the formation of N-(1-aminocyclohexanecarbonyl)oxamic acid as the main product of electrolytic oxidation (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991). These findings underscore the compound's diverse reactivity, which can be harnessed in synthetic chemistry.
Physical Properties Analysis
The physical properties of 1,5-dioxaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical application. The detailed analysis of these properties provides essential information for the compound's handling and processing. For instance, the work by Zeng, Wu-Lan, Cai, Xue, & Guo, Huan-Mei (2013) and Zeng, J. Suo, & F. Jian (2010) on the synthesis and characterization of similar compounds highlights the importance of understanding these physical characteristics for their application in various fields (Zeng, Wu-Lan et al., 2013); (Zeng, J. Suo, & F. Jian, 2010).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with specific reagents, stability under various conditions, and potential for forming derivatives, is vital for exploiting the full potential of 1,5-dioxaspiro[5.5]undecane derivatives in synthetic chemistry and material science. The study by Al-Sheikh et al. (2009) on the synthesis and reactions of related compounds illustrates the compound's versatility and potential for further functionalization (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Propiedades
IUPAC Name |
3-[(3-chloro-2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-13(18)6-5-7-14(11)19-10-12-15(20)22-17(23-16(12)21)8-3-2-4-9-17/h5-7,10,19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISGOPDGLKRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-3-(3-chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5639795.png)
![3-cyclopropyl-1-(4-methylbenzyl)-5-[(methylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5639810.png)
![(3R*,4S*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5639818.png)
![4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5639825.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)
![1-cyclopentyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5639855.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)